molecular formula C10H20N2O2 B13545101 tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate CAS No. 1422496-54-5

tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate

Cat. No.: B13545101
CAS No.: 1422496-54-5
M. Wt: 200.28 g/mol
InChI Key: VUPZXQWKFCXCCM-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(1-aminocyclopropyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2-(1-aminocyclopropyl)ethylamine.

    Reaction Conditions: The synthesis involves the protection of the amine group using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, focusing on factors like temperature control, solvent recycling, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.

Biology:

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.

    Prodrugs: Can be used in the design of prodrugs that release active amines in biological systems.

Medicine:

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways by inhibiting or activating enzymes.

Comparison with Similar Compounds

  • tert-butyl N-[2-(1-aminocyclopropyl)methyl]carbamate
  • tert-butyl N-[2-(1-aminocyclopropyl)propyl]carbamate

Comparison:

  • Structural Differences: The length and branching of the alkyl chain attached to the cyclopropyl group.
  • Reactivity: Differences in reactivity due to steric and electronic effects.
  • Applications: Variations in applications based on the structural differences, affecting their suitability for different chemical reactions or biological targets.

Conclusion

tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and beyond.

Properties

CAS No.

1422496-54-5

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-10(11)4-5-10/h4-7,11H2,1-3H3,(H,12,13)

InChI Key

VUPZXQWKFCXCCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CC1)N

Origin of Product

United States

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